2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide
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Overview
Description
2-Thia-6-azaspiro[33]heptane-2,2-dioxide is a heterocyclic compound with a unique spiro structure It is characterized by the presence of both sulfur and nitrogen atoms within its ring system, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiol with an aziridine in the presence of a base can lead to the formation of the spiro compound. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the spiro structure allows for unique conformational flexibility, which can affect its binding to proteins and other macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound has an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
6-Boc-2-thia-6-aza-spiro[3.3]heptane-2,2-dioxide: This derivative includes a Boc protecting group, which can be used for selective deprotection in synthetic applications.
2,6-Dioxaspiro[3.3]heptane: This compound contains two oxygen atoms in the spiro ring, resulting in distinct reactivity compared to the sulfur-containing analog.
Uniqueness
2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in synthetic chemistry and pharmaceuticals .
Properties
IUPAC Name |
2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-5(4-9)1-6-2-5/h6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBXLDOZHMVJNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CS(=O)(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717288 |
Source
|
Record name | 2lambda~6~-Thia-6-azaspiro[3.3]heptane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263182-09-7 |
Source
|
Record name | 2lambda~6~-Thia-6-azaspiro[3.3]heptane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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